N-(1-adamantyl)-2,3-difluorobenzamide
Description
N-(1-Adamantyl)-2,3-difluorobenzamide is a fluorinated benzamide derivative characterized by the presence of a rigid adamantyl group attached to the amide nitrogen and a 2,3-difluorophenyl moiety. Adamantane derivatives are notable for their high lipophilicity, metabolic stability, and ability to enhance membrane permeability, making them valuable in medicinal chemistry . The 2,3-difluoro substitution on the benzamide ring introduces electronic and steric effects that influence molecular interactions, such as hydrogen bonding and π-stacking, which are critical for biological activity and crystallographic packing .
Properties
IUPAC Name |
N-(1-adamantyl)-2,3-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2NO/c18-14-3-1-2-13(15(14)19)16(21)20-17-7-10-4-11(8-17)6-12(5-10)9-17/h1-3,10-12H,4-9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQDQJBSTDSJEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=C(C(=CC=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)-2,3-difluorobenzamide typically involves the reaction of 1-adamantylamine with 2,3-difluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification process might involve large-scale chromatography or crystallization techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantyl)-2,3-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form adamantanone derivatives.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amine derivatives.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Adamantanone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(1-adamantyl)-2,3-difluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of advanced materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of N-(1-adamantyl)-2,3-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets. The difluorobenzamide moiety can interact with active sites of enzymes or binding sites of receptors, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Key Compounds for Comparison :
N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23) Formula: C₁₃H₈F₃NO Substitution: Trifluorinated (2-fluoro on benzoyl ring; 2,3-difluoro on aniline ring). Crystal Structure: Coplanar aromatic rings (interplanar angle: 0.5°) with amide group tilted by ~23° due to 1D amide···amide hydrogen bonds .
Diflubenzuron
- Formula: C₁₄H₉ClF₂N₂O₂
- Substitution: 2,6-Difluorobenzamide with a chlorophenylurea group.
- Application: Insect growth regulator targeting chitin synthesis .
N-(6-Chloro-5-fluoro-1,3-benzothiazol-2-yl)-2,3-difluorobenzamide
- Substitution: 2,3-Difluorobenzamide fused to a benzothiazole ring.
- Bioactivity: Antimicrobial properties linked to the benzothiazole moiety .
N-[(3-Chloro-5-trifluoromethyl-2-pyridyl)methyl]-2,3-difluorobenzamide
- Substitution: 2,3-Difluorobenzamide with a pyridylmethyl group.
- Application: Pesticide intermediate targeting insect nervous systems .
Comparative Analysis
Table 1: Structural and Functional Properties
*Estimated based on analogous structures.
Key Differences :
- Adamantyl vs. Aromatic/Linear Substituents : The adamantyl group in this compound provides steric bulk and rigidity absent in Fo23 or diflubenzuron. This may improve target binding specificity in enzymes or receptors .
- Fluorination Pattern : The 2,3-difluoro substitution in the target compound contrasts with Fo23’s trifluorination and diflubenzuron’s 2,6-difluoro arrangement. These differences alter electronic density and hydrogen-bonding capacity, impacting solubility and intermolecular interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
